![molecular formula C17H15N5O2 B11465007 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11465007.png)
2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a naphthalene moiety and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions usually involve heating the reactants in a microwave reactor for a short duration, leading to the formation of the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or other substituents can be replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in their substituents and biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole-thiadiazine ring system and exhibit different pharmacological properties.
1,2,4-triazolo[1,5-c]pyrimidines: These compounds have a similar core structure but with different substituents, leading to variations in their biological activities.
Uniqueness
2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. The presence of the naphthalene moiety and carboxamide group contributes to its unique properties and differentiates it from other similar compounds.
Properties
Molecular Formula |
C17H15N5O2 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-yl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-10-18-17-20-15(23)9-14(22(17)21-10)16(24)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H,19,24)(H,18,20,21,23) |
InChI Key |
TZCSKJFLQFCJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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